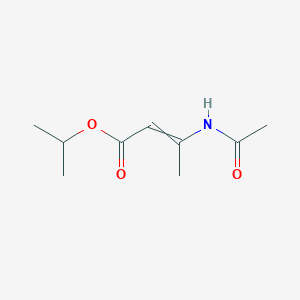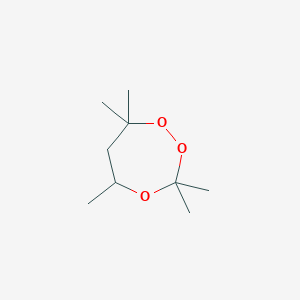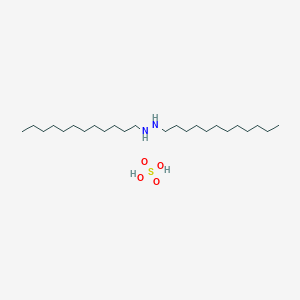
1,2-Didodecylhydrazine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Didodecylhydrazine;sulfuric acid is a compound that combines the hydrazine derivative 1,2-didodecylhydrazine with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-didodecylhydrazine involves the reaction of dodecylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product, 1,2-didodecylhydrazine, is then purified through recrystallization or distillation.
To combine 1,2-didodecylhydrazine with sulfuric acid, the purified hydrazine derivative is dissolved in a suitable solvent, and concentrated sulfuric acid is added slowly with constant stirring. The reaction is exothermic, and the temperature must be carefully controlled to prevent decomposition of the product. The resulting compound is then isolated and purified for further use.
Industrial Production Methods
Industrial production of 1,2-didodecylhydrazine;sulfuric acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Didodecylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are often conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Didodecylhydrazine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: Investigated for its potential use as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2-didodecylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
1,2-Didodecylhydrazine;sulfuric acid can be compared with other similar compounds, such as:
1,2-Didodecylhydrazine: The parent hydrazine derivative without the sulfuric acid component.
Sulfuric Acid Compounds: Other compounds that combine sulfuric acid with different organic molecules.
Hydrazine Derivatives: Compounds containing the hydrazine functional group with various substituents.
The uniqueness of this compound lies in its combined properties of both the hydrazine derivative and sulfuric acid, which can lead to unique reactivity and applications not observed in the individual components.
Propriétés
Numéro CAS |
389795-47-5 |
|---|---|
Formule moléculaire |
C24H54N2O4S |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
1,2-didodecylhydrazine;sulfuric acid |
InChI |
InChI=1S/C24H52N2.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h25-26H,3-24H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
IJVFFNAHZGLUOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNNCCCCCCCCCCCC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


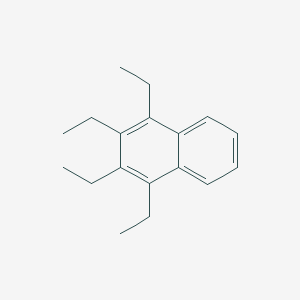
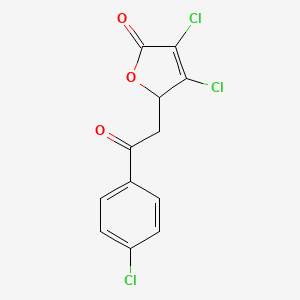
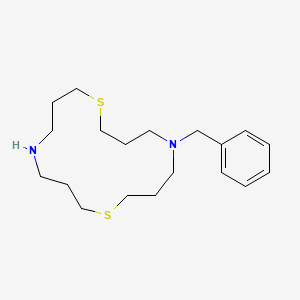
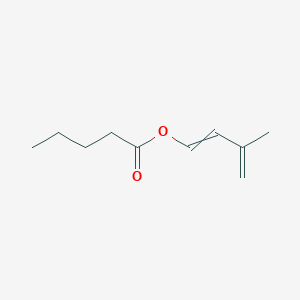
![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
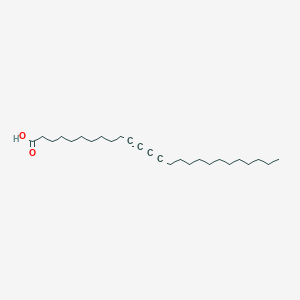
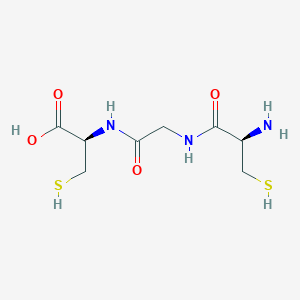


![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)


